Dimethyl terephthalate-2,3,5,6-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

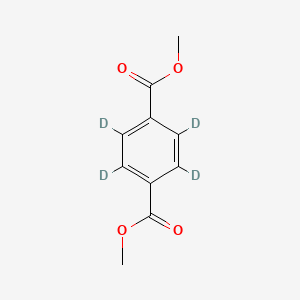

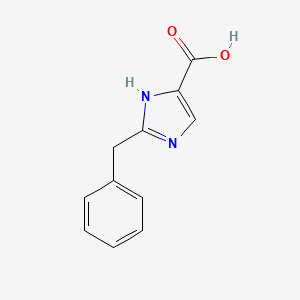

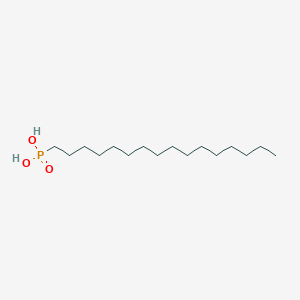

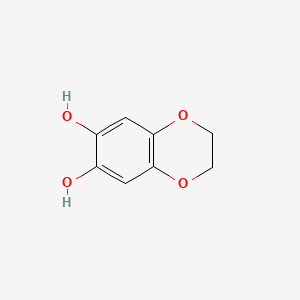

Dimethyl terephthalate-2,3,5,6-d4 is an organic compound and a derivative of dimethyl terephthalate (DMT) with the formula C10H6D4O4 . It is a diester formed from terephthalic acid and methanol . It is a white solid that melts to give a distillable colorless liquid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted at the 1 and 4 positions with methyl carboxylate (-COOCH3) groups . The molecular formula is C10H6D4O4 .Chemical Reactions Analysis

This compound can be used to synthesize silicone aromatic polyesters by the transesterification reaction with α,ω- bis (hydroxyalkyl)-terminated poly (dimethylsiloxane) in toluene .Physical and Chemical Properties Analysis

This compound has a molecular weight of 198.21 . It is insoluble in water, chloroform, ether, and acetic acid, but soluble in hot ethanol, ether, and alkalis .科学的研究の応用

Environmental Biodegradation and Toxicity Reduction

Dimethyl terephthalate (DMT) is extensively used in polyester and plastic production, raising concerns about its environmental impact due to widespread use. Research indicates that microorganisms, particularly strains of Sphingobium sp., can biotransform DMT into less toxic forms, such as mono-methyl terephthalate (MMT). This transformation reduces the compound's toxicity, with studies demonstrating that while DMT can induce severe oxidative stress and toxicity in organisms like C. elegans, MMT does not exhibit such harmful effects. This biotransformation process, catalyzed by the enzyme esterase DmtH, not only lessens DMT's toxicity but also suggests a pathway for reducing the environmental impact of plastic additives (Cheng et al., 2020).

Material Science and Polymer Research

DMT also serves as a crucial monomer in the synthesis of polyethylene terephthalate (PET), a widely used polymer. The crystallization behavior of PET can be influenced by various additives and conditions, as demonstrated in studies exploring the interaction between organic salts and DMT. These interactions help understand the polymerization process and the physical properties of PET. Research into the transesterification of DMT with ethylene glycol, under the influence of catalysts, sheds light on the kinetics of PET formation, providing insights into optimizing manufacturing processes for better polymer properties (Legras et al., 1986).

Genotoxicity and Health Impact Studies

The potential health impacts of DMT, especially its genotoxicity, have been a subject of scientific investigation. In vitro studies have aimed to assess the mutagenic potential of DMT, employing various assays to determine its effects on DNA and cell integrity. Results from these studies indicate that DMT does not exhibit genotoxic properties, suggesting that its use in material production might pose minimal risks at the genetic level. However, contrasting findings on in vivo clastogenic effects call for a deeper understanding of its biological interactions (Monarca et al., 1991).

Advanced Analytical Techniques

Micro-Raman Spectroscopy has been employed to characterize DMT, particularly its anisotropic crystalline forms. This analytical approach offers a novel way to assess the purity and structural properties of DMT, which is vital for its application in high-quality polyester production. Such studies underscore the importance of advanced analytical tools in ensuring the quality of industrial monomers and their subsequent polymers (Rodrígueza et al., 2001).

Hydrolysis and Chemical Transformation

The hydrolysis of DMT to produce terephthalic acid (TPA) has been explored as a means to derive valuable products from this monomer. Research into the kinetics and mechanisms of this process provides insights into efficient conversion techniques, potentially enabling the development of sustainable methods for recycling PET plastics or creating valuable intermediates for other chemical productions (Sim & Han, 2006).

Safety and Hazards

Dimethyl terephthalate-2,3,5,6-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

Dimethyl Terephthalate-2,3,5,6-d4 is a deuterated derivative of Dimethyl Terephthalate . It’s known that dimethyl terephthalate is used as a monomer in the production of polyethylene terephthalate (pet) and polybutylene terephthalate (pbt) polymers , which suggests that its deuterated derivative might interact with similar targets.

Mode of Action

It’s known that dimethyl terephthalate undergoes transesterification with ethylene glycol to form pet . The deuterated derivative might undergo similar reactions.

特性

IUPAC Name |

dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZVHXUHUFLZGK-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C(=O)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482015 |

Source

|

| Record name | Dimethyl terephthalate-2,3,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74079-01-9 |

Source

|

| Record name | Dimethyl terephthalate-2,3,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)